Cryptopleurine

Descripción general

Descripción

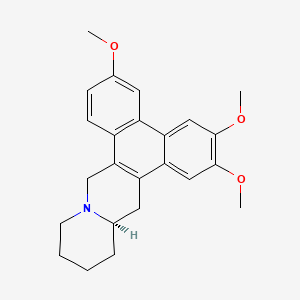

La criptopleurina es un alcaloide de fenantroquinolizidina aislado de las raíces de Boehmeria pannosa (Urticaceae). Es conocida por sus potentes propiedades antivirales y antiinflamatorias. La criptopleurina se ha estudiado por su posible actividad anticancerígena, particularmente en la inhibición de la vía del factor nuclear-κB (NF-κB), que está involucrada en muchos procesos fisiológicos, incluyendo la inflamación, la inmunidad y la progresión del cáncer .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis total de criptopleurina involucra varios pasos a partir del 2-piridincarboxaldehído disponible comercialmente y un epóxido derivado del metileugenol. El intermedio clave en esta síntesis es un compuesto que permite la instalación en etapa tardía de varios sustituyentes en el anillo C . El esqueleto de fenantreno de la criptopleurina se puede construir utilizando el acoplamiento cruzado de Suzuki-Miyaura seguido de reacciones de ciclización .

Métodos de producción industrial: Los métodos de producción industrial de criptopleurina no están bien documentados en la literatura. Las rutas sintéticas desarrolladas en laboratorios de investigación pueden potencialmente escalarse para la producción industrial, siempre que las condiciones de reacción se optimicen para operaciones a gran escala.

Análisis De Reacciones Químicas

Tipos de reacciones: La criptopleurina se somete a varios tipos de reacciones químicas, incluyendo reacciones de oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar el compuesto para mejorar su actividad biológica o para crear análogos con diferentes propiedades.

Reactivos y condiciones comunes: Los reactivos comunes utilizados en la síntesis y modificación de criptopleurina incluyen catalizadores de paladio para reacciones de acoplamiento cruzado, agentes oxidantes para introducir funcionalidades de oxígeno y agentes reductores para reacciones de hidrogenación. Las condiciones de reacción suelen implicar temperaturas controladas y atmósferas inertes para evitar reacciones secundarias no deseadas .

Productos principales formados: Los productos principales formados a partir de las reacciones que involucran criptopleurina son sus análogos y derivados. Estos compuestos a menudo exhiben actividades biológicas mejoradas o alteradas en comparación con el compuesto padre. Por ejemplo, se ha demostrado que las modificaciones en el anillo E de la porción quinolizidina de los análogos de criptopleurina cambian su potencia y efectos inhibitorios selectivos en varias vías de señalización .

Aplicaciones Científicas De Investigación

La criptopleurina tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. En química, sirve como un andamiaje para la síntesis de varios análogos con posibles aplicaciones terapéuticas. En biología y medicina, la criptopleurina se estudia por sus propiedades anticancerígenas, antivirales y antiinflamatorias. Se ha demostrado que inhibe la vía NF-κB, lo que lleva a la supresión de los productos génicos involucrados en la supervivencia celular, la proliferación, la invasión y la angiogénesis . Esto la convierte en un candidato prometedor para el tratamiento de enfermedades inflamatorias y ciertos cánceres asociados con la activación anormal de NF-κB .

Mecanismo De Acción

La criptopleurina ejerce sus efectos principalmente inhibiendo la vía de señalización NF-κB. Suprime la activación de la cinasa IκB (IKK), lo que previene la fosforilación y degradación del inhibidor del factor nuclear-κB alfa (IκBα). Esta inhibición bloquea la translocación nuclear y la actividad de unión al ADN de la subunidad p65 de NF-κB, lo que lleva a la regulación negativa de los productos génicos involucrados en la inflamación, la supervivencia celular, la proliferación, la invasión y la angiogénesis . Además, los análogos de criptopleurina con modificaciones en el anillo E exhiben diferentes mecanismos de acción, expandiendo aún más las posibles aplicaciones terapéuticas de este compuesto .

Comparación Con Compuestos Similares

La criptopleurina está estructural y funcionalmente relacionada con otros alcaloides de fenantroquinolizidina como la tiloforina y la tilocrebrina. Estos compuestos comparten actividades biológicas similares, incluyendo efectos anticancerígenos, antiinflamatorios y antivirales . La criptopleurina es única en su inhibición específica de la vía NF-κB, lo que la distingue de otros alcaloides relacionados. Las modificaciones estructurales en el anillo E de los análogos de criptopleurina también contribuyen a sus propiedades y mecanismos de acción únicos .

Lista de Compuestos Similares:- Tiloforina

- Tilocrebrina

- Emetina

- Cefalina

- Antofina

La criptopleurina y sus análogos siguen siendo objeto de una investigación extensa debido a sus posibles aplicaciones terapéuticas y mecanismos de acción únicos. Los estudios en curso tienen como objetivo dilucidar aún más sus actividades biológicas y optimizar su uso en diversas aplicaciones médicas e industriales.

Actividad Biológica

Cryptopleurine is a phenanthroquinolizidine alkaloid primarily derived from the plant Boehmeria pannosa. It has garnered attention for its diverse biological activities, particularly its potential as an anticancer agent. This article explores the compound's biological activity, focusing on its mechanisms of action, efficacy in various cancer types, and relevant case studies.

This compound's primary mechanism involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is crucial for regulating immune responses, inflammation, cell survival, and proliferation.

- Inhibition of NF-κB Activation : Research indicates that this compound suppresses TNF-α-induced NF-κB activation in a dose-dependent manner. It achieves this by inhibiting IκB kinase (IKK), which prevents the phosphorylation and degradation of IκBα, leading to reduced nuclear translocation of p65 and decreased DNA-binding activity .

- Down-Regulation of Inflammatory Cytokines : The compound significantly lowers the expression of pro-inflammatory cytokines such as IL-6, IL-8, and IL-1β in cancer cells .

Efficacy Against Cancer

This compound has demonstrated significant anticancer activity across various cell lines:

| Cell Line | IC50 (nM) | Effect |

|---|---|---|

| MDA-MB231 (Breast) | 30 | Inhibition of proliferation |

| Hep3B (Liver) | 30 | Induction of apoptosis |

| RAW264.7 (Macrophage) | 30 | Reduced inflammatory response |

Studies have shown that this compound can marginally suppress the proliferation of these tumor cell types at concentrations as low as 30 nM over three days .

Case Studies and Research Findings

- Antitumor Activity in Colorectal Cancer : A study on this compound analogs revealed significant tumor growth inhibition against HT-29 human colorectal adenocarcinoma. The analogs exhibited average IC50 values around 20 nM, demonstrating comparable potency to R-cryptopleurine while showing improved selectivity for cancer cell lines .

- Synthetic Derivatives : Ongoing research is focused on developing this compound derivatives with enhanced drug-like properties. These derivatives aim to improve efficacy while minimizing neurotoxicity associated with the parent compound .

- Inflammation and Cancer Link : this compound's ability to inhibit NF-κB not only highlights its anticancer properties but also suggests potential applications in treating inflammatory diseases linked to cancer progression .

Propiedades

IUPAC Name |

(14aR)-2,3,6-trimethoxy-11,12,13,14,14a,15-hexahydro-9H-phenanthro[9,10-b]quinolizine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO3/c1-26-16-7-8-17-19(11-16)21-13-24(28-3)23(27-2)12-20(21)18-10-15-6-4-5-9-25(15)14-22(17)18/h7-8,11-13,15H,4-6,9-10,14H2,1-3H3/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSHYSOGXGSUUIJ-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C3=C(CC4CCCCN4C3)C5=CC(=C(C=C52)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)C3=C(C[C@H]4CCCCN4C3)C5=CC(=C(C=C52)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3075414 | |

| Record name | 9H-Dibenzo[f,h]pyrido[1,2-b]isoquinoline, 11,12,13,14,14a,15-hexahydro-2,3,6-trimethoxy-, (14aR)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3075414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

482-22-4 | |

| Record name | (14aR)-11,12,13,14,14a,15-Hexahydro-2,3,6-trimethoxy-9H-phenanthro[9,10-b]quinolizine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=482-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cryptopleurine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cryptopleurine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19912 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Dibenzo[f,h]pyrido[1,2-b]isoquinoline, 11,12,13,14,14a,15-hexahydro-2,3,6-trimethoxy-, (14aR)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3075414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CRYPTOPLEURINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3JZK58H75B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Cryptopleurine primarily targets the 40S ribosomal subunit, specifically ribosomal protein S14/rp59 [, , , , , ]. This interaction inhibits the elongation phase of protein synthesis [, , , ]. Further research indicates that this compound also disrupts the NF-κB activation pathway by inhibiting IκB kinase (IKK) activation []. This prevents the phosphorylation and degradation of IκBα, blocking the nuclear translocation and DNA-binding activity of p65 []. Consequently, this compound downregulates the expression of gene products involved in inflammation, cell survival, proliferation, invasion, and angiogenesis [, , ].

A: this compound is a phenanthroquinolizidine alkaloid with the molecular formula C24H27O3N and a molecular weight of 377.47 g/mol [, ]. Detailed spectroscopic data, including NMR and mass spectrometry analyses, can be found in publications focusing on its isolation, structural elucidation, and synthesis [, , , , , , , , ].

A: While specific information on material compatibility is limited in the provided research, this compound's stability under various conditions is a crucial aspect for its formulation and potential therapeutic applications [, ]. Studies focusing on optimizing formulation strategies to improve its stability, solubility, and bioavailability would be beneficial.

A: The provided research does not indicate any catalytic properties for this compound. Its primary mode of action revolves around inhibiting protein synthesis and interfering with signaling pathways [, , , , ].

A: Yes, computational chemistry has been employed to study this compound and its analogs. Specifically, studies have utilized calculated electronic circular dichroism spectra to establish the absolute configurations of this compound derivatives []. Further exploration of computational methods, such as molecular docking and QSAR modeling, could provide valuable insights into its interactions with biological targets and guide the development of novel analogs with improved pharmacological properties [, , ].

A: Structure-activity relationship (SAR) studies are crucial for understanding the influence of specific structural features on this compound's activity [, , , , ]. For example, modifications to the E ring of the quinolizidine moiety impact potency and selectivity towards different signaling pathways, such as NF-κB, AP-1, and CRE []. Additionally, researchers have synthesized various analogs, including thienoquinolizidine derivatives, (epi-)benzo analogs, and those with E-ring hydroxylations and expansions, to explore their antiproliferative activity and selectivity profiles [, , ].

A: Information regarding the stability and formulation of this compound is limited in the provided research [, ]. Further investigation into suitable formulations and strategies to improve its stability, solubility, and bioavailability is necessary for its potential therapeutic applications.

ANone: While the provided research does not explicitly detail SHE regulations for this compound, adherence to standard laboratory safety procedures and responsible handling practices for potent cytotoxic compounds are essential.

ANone: Detailed information about the absorption, distribution, metabolism, and excretion (ADME) of this compound is limited in the provided research. Further studies are needed to establish its pharmacokinetic profile, which is crucial for understanding its in vivo behavior and optimizing its therapeutic potential.

A: Resistance to this compound in yeast is attributed to mutations in the CRY1 gene, which encodes ribosomal protein rp59 [, , , ]. Cross-resistance has been observed between this compound, emetine, tylocrebrine, and tubulosine, suggesting a common binding site on the ribosome [, , , ]. Notably, this compound-resistant mutants do not exhibit cross-resistance to other protein synthesis inhibitors like cycloheximide, trichodermin, anisomycin, pactamycin, and sparsomycin, indicating distinct mechanisms of action [].

A: this compound is known to be toxic, exhibiting potent cytotoxicity and even vesicant activity []. While specific toxicity data is limited in the provided research, its potent biological activity warrants careful handling and further investigation into its safety profile.

A: The research on this compound spans several decades, starting with its initial isolation and structural characterization []. Key milestones include the identification of its target as the ribosome and its mechanism of action as a protein synthesis inhibitor [, , , , ]. Subsequent research unveiled its interaction with the NF-κB pathway and its potential as an anticancer agent [, , , ]. More recently, synthetic efforts have focused on developing analogs with improved pharmacological profiles and exploring SAR [, , , , ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.